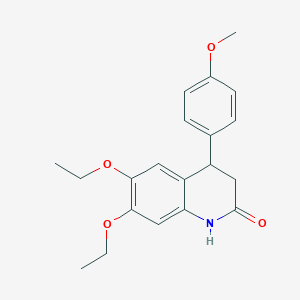

![molecular formula C20H23N5O2 B5591200 4-methyl-2-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone](/img/structure/B5591200.png)

4-methyl-2-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of phthalazinone derivatives, including compounds structurally related to our molecule of interest, often involves condensation reactions, nucleophilic substitutions, and cyclization steps. A notable method involves the reaction of phthalazinone derivatives with secondary amines and formaldehyde to yield N-Mannich bases, showcasing the molecule's capacity for undergoing complex synthetic transformations (Mustafa et al., 1964).

Molecular Structure Analysis

The molecular structure of phthalazinone derivatives is characterized by a phthalazinone core, which can be further modified to include various substituents, such as imidazolyl and piperidinyl groups. These modifications significantly influence the molecule's electronic structure, reactivity, and interaction with biological targets. The detailed IR spectra of these compounds provide insights into their molecular structure and the nature of their chemical bonds (Mustafa et al., 1964).

Chemical Reactions and Properties

Phthalazinone derivatives undergo various chemical reactions, including Mannich base formation, cyanoethylation, and reaction with acrylonitrile. These reactions not only demonstrate the chemical versatility of these compounds but also their potential for further derivatization and exploration of novel chemical entities (Mustafa et al., 1964).

Physical Properties Analysis

The physical properties of phthalazinone derivatives, such as solubility, melting points, and crystalline structure, are crucial for their practical applications. While specific data on "4-methyl-2-{2-[4-(1-methyl-1H-imidazol-2-yl)-1-piperidinyl]-2-oxoethyl}-1(2H)-phthalazinone" were not directly found, related compounds show varied physical properties influenced by their molecular structure, impacting their usability in different chemical and pharmaceutical contexts.

Chemical Properties Analysis

The chemical properties of these compounds, including their reactivity towards different reagents, stability under various conditions, and interaction with biological molecules, are essential for understanding their potential applications. The ability of phthalazinone derivatives to participate in a wide range of chemical reactions highlights their significance in synthetic chemistry and drug discovery efforts.

科学的研究の応用

Synthesis and Antimicrobial Activity

- A study on the synthesis of new 1,2,4-triazole and 1,3,4-thiadiazole derivatives, including phthalazinone derivatives, revealed antimicrobial properties against bacteria (S. aureus, B. subtilis, P. aeruginosa, E. coli) and fungi (C. albicans, C. parapsilosis). Derivatives carrying a 1,3,4-thiadiazole ring showed higher antimicrobial activity against B. subtilis and fungi compared to other synthesized compounds (Önkol et al., 2008).

Synthesis and Anti-HIV Activity

- New derivatives of nitroimidazoles, aimed at developing non-nucleoside reverse transcriptase inhibitors for anti-HIV-1 and anti-HIV-2 activities, were synthesized. These compounds demonstrated potential activity in MT-4 cells, contributing to the research in antiviral therapies (Al-Masoudi et al., 2007).

Material Science Applications

- Polybenzimidazoles containing 4-phenyl phthalazinone moieties were synthesized for high-temperature proton exchange membrane fuel cells (PEMFC). These materials showed good solubility, high thermal stability, and excellent proton conductivity, indicating their potential as high-temperature proton exchange membranes (Li et al., 2012).

Anti-Cancer Activity

- 1-Substituted 2-methyl-1H-imidazo[4,5-g]phthalazine-4,9-dione derivatives were synthesized and evaluated for their cytotoxicity against several human tumor cell lines. Most compounds showed considerable cytotoxic activity, highlighting their potential as anticancer agents (Kim et al., 2004).

Synthesis and Characterization of Derivatives

- Novel sulfonated polybenzimidazoles with 4-phenyl phthalazinone groups were synthesized for proton exchange membrane applications. These derivatives exhibited excellent thermal stability, low water uptake, and good mechanical properties, along with high conductivity, making them suitable for fuel cell applications (Liu et al., 2014).

特性

IUPAC Name |

4-methyl-2-[2-[4-(1-methylimidazol-2-yl)piperidin-1-yl]-2-oxoethyl]phthalazin-1-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23N5O2/c1-14-16-5-3-4-6-17(16)20(27)25(22-14)13-18(26)24-10-7-15(8-11-24)19-21-9-12-23(19)2/h3-6,9,12,15H,7-8,10-11,13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPRIHKWONCHZEH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C2=CC=CC=C12)CC(=O)N3CCC(CC3)C4=NC=CN4C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

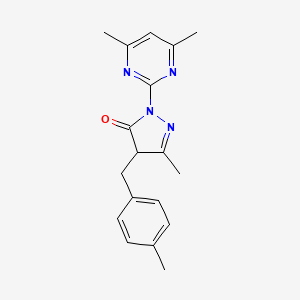

![2-{1-[1-methyl-2-(3-methyl-1H-pyrazol-5-yl)ethyl]-1H-imidazol-2-yl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5591119.png)

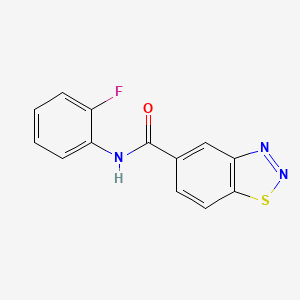

![N-[6-isopropoxy-1-(2,2,2-trifluoroethyl)-1H-indazol-3-yl]-2-morpholin-4-ylacetamide](/img/structure/B5591120.png)

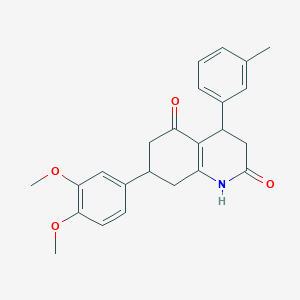

![6-(2-ethoxyphenyl)-5H-pyrrolo[3,4-b]pyridine-5,7(6H)-dione](/img/structure/B5591126.png)

![2-[(3-iodo-4,5-dimethoxybenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5591134.png)

![N-[(5-isobutyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-methoxyphenyl)acetamide](/img/structure/B5591135.png)

![N,N-dimethyl-1-(3-methylphenyl)-2-oxo-2-{4-[2-(1H-pyrazol-1-yl)ethyl]-1-piperidinyl}ethanamine](/img/structure/B5591178.png)

![2-({[1-(4-methoxyphenyl)-1H-tetrazol-5-yl]thio}methyl)-1H-benzimidazole](/img/structure/B5591186.png)

![4-({5-[1-(1H-imidazol-4-ylmethyl)piperidin-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}methyl)morpholine](/img/structure/B5591188.png)

![6,8-dimethyl-9-phenyl-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B5591196.png)

![5-[(3-chloro-4-fluorophenoxy)methyl]-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5591205.png)